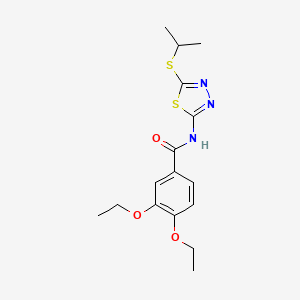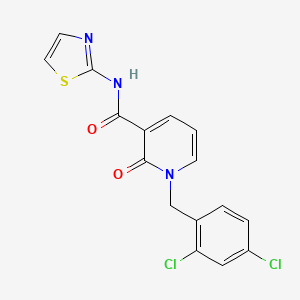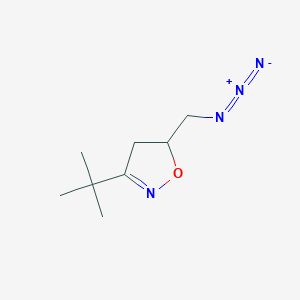
N-(4-bromophenyl)-3-(dimethylamino)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromophenyl)-3-(dimethylamino)acrylamide” is a chemical compound with the linear formula C13H13BrN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the radical copolymerization of methyl methacrylate (MMA, M1) and N-(4-bromophenyl) maleimide (N4BrPhMI, M2) in dioxane at 60 °C was performed with AIBN as an initiator .Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using 1H nuclear magnetic resonance spectroscopy . The study revealed that the conformation derived previously from interproton dipolar couplings alone, which has coplanar CN bonds, is incorrect .科学的研究の応用
Synthesis and Antioxidant Activity
The synthesis of N-(4-bromophenyl)-3-(dimethylamino)acrylamide derivatives through the reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate has been explored. This process leads to the production of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one hydrochloride. Further alkylation with chloroacetate esters yields a series of quaternary ammonium salts. Some of these compounds have demonstrated significant inhibitory activity against the superoxide generation ability of mitochondria in both liver and transformed tumor tissues in rats, showcasing their potential antioxidant properties (Kushnir et al., 2015).
Polymerization Reactions and Solubility
This compound has been identified as a new monomer for polymerization reactions. Understanding its solubility in various solvent mixtures, such as methanol-ethanol solutions, is crucial for industrial product and process design. Research involving the measurement of solubility data in different solvent compositions at varying temperatures has been conducted to facilitate this understanding, highlighting the compound's relevance in the field of polymer science (Yao et al., 2010).
Photocrosslinkable Polymer Applications
The compound has been utilized in the synthesis of photocrosslinkable polymers, such as co- and terpolymers of N-isopropylacrylamide, where it acts as a photosensitive component. These polymers exhibit temperature and pH-responsive behavior, making them suitable for applications in the development of smart hydrogel layers. This capability is especially relevant in fields requiring precise control over material properties in response to environmental changes, such as biotechnology and materials science (Harmon et al., 2003).
Photoswitchable Biocatalytic Activities
This compound derivatives have been incorporated into acrylamide copolymers containing photoisomerizable components. These innovative materials enable the photoswitchable "on-off" biocatalytic activities of enzymes such as α-chymotrypsin when immobilized within the copolymer matrix. This novel approach opens up new avenues for controlled enzymatic reactions, with potential applications in chemical synthesis, biotechnology, and the development of responsive materials (Willner et al., 1993).
Safety and Hazards
特性
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWQIVGBRSMTFB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2664109.png)
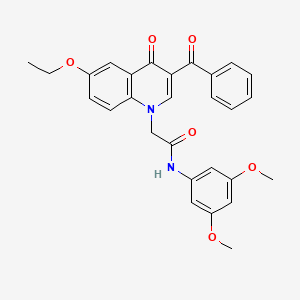
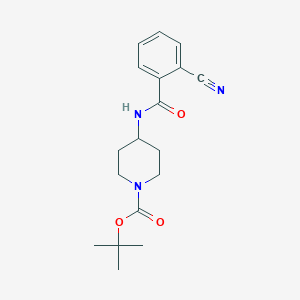
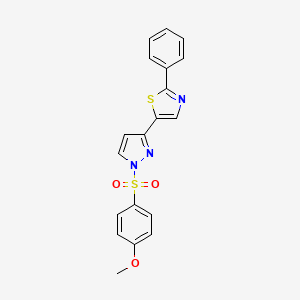
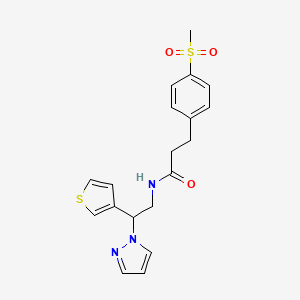

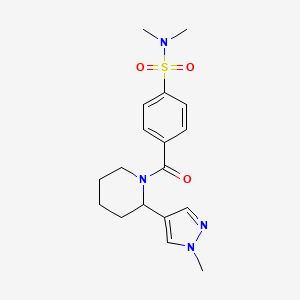
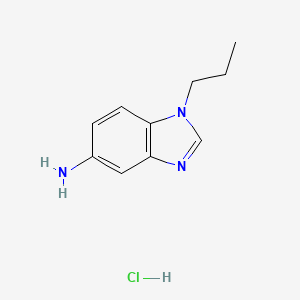
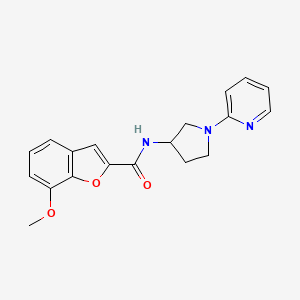
![4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2664120.png)
